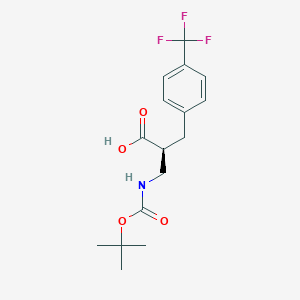
2-Bromo-3-(difluoromethyl)-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(difluoromethyl)-4-fluoroaniline is an organic compound with the molecular formula C7H5BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-4-fluoroaniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives followed by the introduction of difluoromethyl and fluorine groups. For instance, starting from 4-fluoroaniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under suitable conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control of reaction parameters, leading to higher selectivity and reduced by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(difluoromethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-3-(difluoromethyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(difluoromethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine and fluorine can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(difluoromethyl)-4-fluoropyridine
- 2-Bromo-3-(difluoromethyl)pyridine
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
Compared to similar compounds, 2-Bromo-3-(difluoromethyl)-4-fluoroaniline has a unique combination of substituents that confer distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Additionally, the difluoromethyl group can impart unique electronic and steric effects, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C7H5BrF3N |
|---|---|
Poids moléculaire |
240.02 g/mol |
Nom IUPAC |
2-bromo-3-(difluoromethyl)-4-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3N/c8-6-4(12)2-1-3(9)5(6)7(10)11/h1-2,7H,12H2 |
Clé InChI |
FEYOAOQDPDOGJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)Br)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961602.png)

![3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)

![Methyl 5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B12961632.png)
